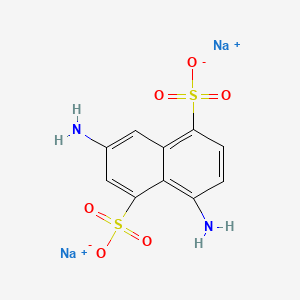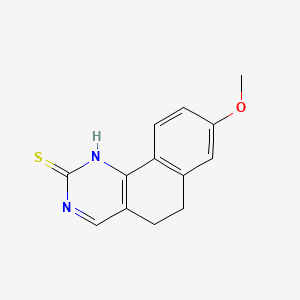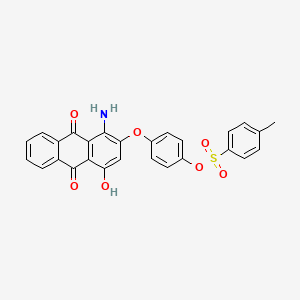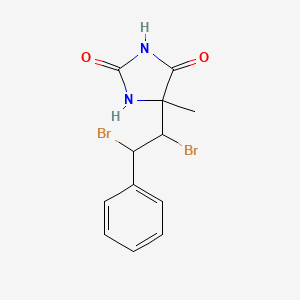
4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group, a carbonyl group, and a trimethylanilinium moiety. These functional groups contribute to its reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of dimethylamine with a suitable carbonyl compound to form the dimethylamino carbonyl intermediate. This intermediate is then reacted with N,N,N-trimethylaniline under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The reaction mixture is then subjected to purification steps, such as distillation or crystallization, to isolate the final product. The use of advanced process control systems ensures the consistency and quality of the compound produced.
化学反応の分析
Types of Reactions
4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions can produce amines or other reduced forms of the compound.
科学的研究の応用
4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
作用機序
The mechanism of action of 4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in its action depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate include:
Dimethylaminoquinolines: These compounds share the dimethylamino group and have similar reactivity.
Trimethylanilinium derivatives: Compounds with the trimethylanilinium moiety exhibit comparable chemical properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct reactivity and versatility. This makes it a valuable compound for a wide range of applications in scientific research and industry.
特性
CAS番号 |
93777-82-3 |
|---|---|
分子式 |
C13H23N3O5S |
分子量 |
333.41 g/mol |
IUPAC名 |
[4-(dimethylcarbamoylamino)phenyl]-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C12H19N3O.CH4O4S/c1-14(2)12(16)13-10-6-8-11(9-7-10)15(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4) |
InChIキー |
RXGFGENDRAXFPL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)[N+](C)(C)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





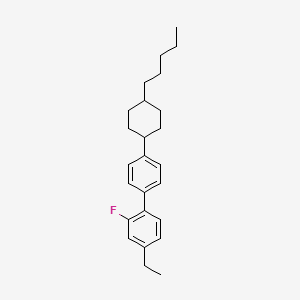
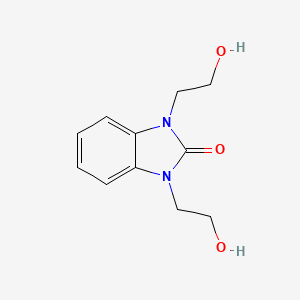
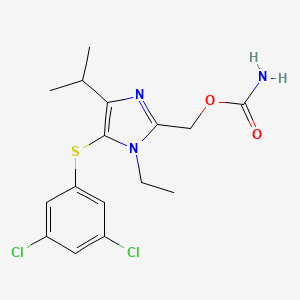
![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)
![N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12690213.png)
